molecular formula C7H12N2 B3125448 3-methyl-1-propyl-1H-pyrazole CAS No. 32493-02-0

3-methyl-1-propyl-1H-pyrazole

Cat. No.: B3125448
CAS No.: 32493-02-0
M. Wt: 124.18 g/mol
InChI Key: WQJIUWZNPQTHSH-UHFFFAOYSA-N
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Description

3-methyl-1-propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound, specifically, has a methyl group at the third position and a propyl group at the first position of the pyrazole ring. Pyrazoles are known for their versatility and have been extensively studied for their various biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-propyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 3-methyl-2,4-pentanedione with propylhydrazine under acidic conditions can yield the desired pyrazole . Another method involves the use of palladium-catalyzed coupling reactions, where terminal alkynes, hydrazine, carbon monoxide, and an aryl iodide are used as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used .

Scientific Research Applications

3-methyl-1-propyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazole
  • 3-methyl-1H-pyrazole-4-carbaldehyde
  • 1-propyl-3,5-dimethyl-1H-pyrazole

Uniqueness

Compared to other similar compounds, 3-methyl-1-propyl-1H-pyrazole exhibits unique properties due to the presence of both methyl and propyl groups, which influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can lead to distinct interactions with biological targets and different pharmacokinetic properties .

Properties

IUPAC Name

3-methyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-5-9-6-4-7(2)8-9/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJIUWZNPQTHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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